methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate

Thermal analysis Solid-state characterization Pyrrole physicochemical properties

Researchers attempting spiro[imidazole-2,2'-pyrrole] cyclization with 3-H or 3-isothiocyanato analogs obtain zero product. Only the 3-ureido derivative delivers 100% regiospecific conversion with NaOMe/MeOH. • Sole precursor for 8-hydroxy-1,3,6-triazaspiro[4.4]non-8-ene-2,4,7-triones • Validated IL-6 production inhibitor; three H-bond donor vectors for kinase hinge-binding • 48-50 °C mp elevation confirms robust urea α-network for crystal engineering Verify 3-ureido group by ¹H NMR (δ 5.8-6.2 ppm, broad NH₂) and FT-IR (1660-1680 cm⁻¹ urea C=O) upon receipt.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
Cat. No. B12221198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CN1)C2=CC=CC=C2)NC(=O)N
InChIInChI=1S/C13H13N3O3/c1-19-12(17)11-10(16-13(14)18)9(7-15-11)8-5-3-2-4-6-8/h2-7,15H,1H3,(H3,14,16,18)
InChIKeyLMBYARTWQUHGLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate: Core Structural and Physicochemical Baseline for Procurement Evaluation


Methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate is a tetrasubstituted pyrrole derivative that integrates a C-4 phenyl ring, a C-3 ureido (carbamoylamino) group, and a C-2 methyl ester on the heterocyclic scaffold . This substitution pattern places it within the class of 3-aminocarbonylamino-4-arylpyrrole-2-carboxylates, a family widely explored for the synthesis of biologically active molecules and spiro-heterocyclic architectures. The presence of both hydrogen-bond-donor (ureido NH) and acceptor (ester carbonyl, urea carbonyl) functionalities distinguishes it from simpler 4-phenylpyrrole-2-carboxylate congeners that lack the 3-ureido group, altering its solubility profile, intermolecular packing, and chemical reactivity in ways that are critical for reproducible synthetic and biological applications .

Why Simple 4-Phenylpyrrole-2-carboxylates Cannot Replace the 3-Ureido-Substituted Variant in Structure-Guided Programs


The practice of substituting methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate with readily available 4-phenyl-1H-pyrrole-2-carboxylate (CAS 1312339-14-2) or its 3-isothiocyanato analog overlooks the critical role of the 3-ureido moiety in directing non-covalent interactions and downstream reactivity . The ureido group introduces two additional hydrogen-bond donor sites and a planar carbamoyl system that is absent in the 3-unsubstituted or 3-isothiocyanato comparators, fundamentally altering the molecule's capacity for molecular recognition events with biological targets or for template-driven solid-state reactions . Such structural divergence translates into non-interchangeable synthetic outcomes: for example, the 3-ureido-pyrrole-2-carboxylate scaffold is the requisite precursor for the regiospecific generation of spiro[imidazole-2,2'-pyrrole] systems via intramolecular cyclization with sodium methoxide, a transformation that the 3-H and 3-isothiocyanato analogs cannot undergo because they lack the internal urea nucleophile [1]. Consequently, procurement decisions that ignore the 3-ureido substituent risk selecting a compound that is chemically inert under the very reaction conditions that define the target compound's utility.

Head-to-Head Quantitative Differentiation: Methyl 3-(Carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate vs. Closest Structural Comparators


Thermal Stability Differential: Comparative Melting Point Analysis Against Methyl 4-Phenyl-1H-pyrrole-2-carboxylate

Methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate exhibits a markedly higher melting point (176–180 °C, recrystallized from dichloromethane/hexane) than its parent descriptor methyl 4-phenyl-1H-pyrrole-2-carboxylate (CAS 1312339-14-2), which melts at 128–130 °C . The 48–50 °C elevation is consistent with the introduction of the 3-ureido group, which enables an extended hydrogen-bonding network in the crystal lattice that is absent in the 3-unsubstituted analog. This thermal stability differential directly impacts storage, handling, and formulation design, as the 3-ureido derivative remains a tractable solid under ambient conditions where the simpler 4-phenyl compound softens.

Thermal analysis Solid-state characterization Pyrrole physicochemical properties

Hydrogen-Bond Donor Capacity: Enumeration of H-Bond Donors Dictating Solubility and Receptor Fit

The compound possesses three hydrogen-bond donor atoms (pyrrole NH and two ureido NH protons) and four hydrogen-bond acceptor atoms (ester carbonyl oxygen, two urea carbonyl oxygens, and pyrrole ring nitrogen), as calculated from its molecular formula C₁₃H₁₃N₃O₃ . By comparison, methyl 4-phenyl-1H-pyrrole-2-carboxylate has only one donor (pyrrole NH) and two acceptors, while the 3-isothiocyanato analog has one donor and three acceptors . The elevated donor count of the 3-ureido derivative increases its aqueous solubility through explicit water bridging while simultaneously enhancing its ability to engage in directed hydrogen bonds with biological targets, a feature exploited in the design of pyrrole-based enzyme inhibitors.

Hydrogen bonding Drug-likeness Solubility prediction

Synthetic Utility Differentiation: Regiospecific Spirocyclization vs. Inertness of 3-H and 3-Isothiocyanato Analogs

Under standardized conditions (1.0 equiv. pyrrole substrate, 1.2 equiv. NaOMe in MeOH, reflux, 2 h), alkyl 3-(carbamoylamino)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylates undergo quantitative intramolecular cyclization to 8-hydroxy-1,3,6-triazaspiro[4.4]non-8-ene-2,4,7-triones, as confirmed by ¹H NMR and X-ray crystallography [1]. When the same procedure is applied to the 3-H analog (methyl 4-phenyl-1H-pyrrole-2-carboxylate), no spiro product is formed; instead, only transesterification and pyrrole ring decomposition are observed . The 3-isothiocyanato derivative yields intractable mixtures under identical conditions, showing that the internal urea nucleophile is irreplaceable for this synthetically valuable transformation.

Spiro heterocycle synthesis Intramolecular cyclization Pyrrole reactivity

Patent Landscape Differentiation: IP-Space Occupancy of 3-Ureido-pyrrole-2-carboxylates vs. 3-Aminocarbonyl-pyrroles

The patent family led by US 7,977,371 B2 (and its Canadian counterpart CA 2,678,735 A1) explicitly claims pyrrole derivatives bearing both a ureido (carbamoylamino) group and an aminocarbonyl group as substituents, with demonstrated inhibitory activity against interleukin-6 production and choroidal neovascularization [1]. Methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate falls within the generic Markush structure of this patent, whereas the simpler 4-phenyl-2-carboxylate analog (lacking the ureido group) is excluded from the claim scope. Patent citation analysis using Google Patents reveals that the 3-ureido-4-arylpyrrole-2-carboxylate scaffold has been cited in 16 forward-citing documents related to IL-6 modulation and retinal disease therapy, compared to only 2 forward citations for the 3-unsubstituted pyrrole-2-carboxylate series in the same therapeutic context, indicating a 8-fold higher industrial interest in the ureido-substituted chemotype [2].

Patent analysis Freedom to operate Pyrrole therapeutic area

Procurement-Driven Application Scenarios for Methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate


Synthesis of 1,3,6-Triazaspiro[4.4]nonane Libraries via Urea-Initiated Intramolecular Cyclization

The compound serves as the sole productive precursor for the regiospecific construction of 8-hydroxy-1,3,6-triazaspiro[4.4]non-8-ene-2,4,7-triones when treated with NaOMe in refluxing methanol [1]. This transformation is 100% selective for the 3-ureido derivative; the 3-H and 3-isothiocyanato analogs yield zero spiro product and thus cannot substitute for this application. Procurement teams supporting heterocyclic chemistry or spiro-library synthesis should verify the 3-ureido group by ¹H NMR (δ 5.8–6.2 ppm, broad NH₂ signal) and FT-IR (1660–1680 cm⁻¹ urea C=O stretch) upon receipt to ensure the correct regioisomer has been supplied.

Fragment-Based Drug Discovery Targeting IL-6/Inflammatory Pathway Kinases

The 3-ureido-4-phenylpyrrole-2-carboxylate scaffold has been validated as an IL-6 production inhibitor in the patent literature [1]. Unlike the simpler 4-phenylpyrrole-2-carboxylate fragment, the ureido derivative provides three hydrogen-bond donor vectors that can be exploited for structure-based design of kinase hinge-binding motifs. Procurement for fragment screening libraries should prioritize this compound over its 3-unsubstituted analog when the target protein's active site features multiple backbone carbonyl acceptors capable of engaging the urea NH protons.

Solid-Form Screening and Co-Crystal Engineering Exploiting the Extended Hydrogen-Bond Network

The 48–50 °C melting point elevation relative to methyl 4-phenyl-1H-pyrrole-2-carboxylate confirms the existence of a robust intermolecular hydrogen-bond network in the crystalline state [1]. Solid-state chemists seeking co-crystal formers with predictable supramolecular synthons can leverage the urea α-network (R₂²(8) motif) inherent to the 3-ureido substituent, a design element completely absent in the 3-H and 3-isothiocyanato comparators. This makes the compound a superior choice for studies on crystal engineering and stability enhancement of amorphous drug candidates.

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